molecular formula C8H13NO3 B15358349 Methyl 2-oxoazepane-4-carboxylate

Methyl 2-oxoazepane-4-carboxylate

Cat. No.: B15358349
M. Wt: 171.19 g/mol
InChI Key: WTUTXBNXNASTOL-UHFFFAOYSA-N
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Description

Methyl 2-oxoazepane-4-carboxylate is a seven-membered lactam (azepane) derivative featuring a methyl ester at position 4 and a ketone group at position 2. Azepane rings are known for their conformational flexibility and relevance in medicinal chemistry, particularly as scaffolds for bioactive molecules. The methyl ester group enhances solubility in organic solvents, while the ketone moiety may influence hydrogen-bonding interactions and reactivity .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-oxoazepane-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

WTUTXBNXNASTOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNC(=O)C1

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-oxoazepane-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-oxoazepane-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

Structural Analogs within the Azepane Family

Table 1: Key Azepane Derivatives and Their Features
Compound Name Structural Features Unique Characteristics Reference
Ethyl 4-Oxoazepane-1-carboxylate Ethyl ester at position 1, ketone at C4 Six-membered analog; altered ester position
Ethyl 5-Oxoazepane-4-carboxylate hydrochloride Ethyl ester at C4, ketone at C5, HCl salt Enhanced solubility due to hydrochloride
Methyl 2-oxoazepane-4-carboxylate (Target) Methyl ester at C4, ketone at C2 Potential for unique ring strain and H-bonding Inferred

Key Observations :

  • Ester Group Influence : The methyl ester in the target compound likely reduces steric hindrance compared to ethyl esters, favoring nucleophilic substitution or hydrolysis reactions.
  • Biological Implications : Azepane derivatives with ester groups are often explored as protease inhibitors or neurotransmitter analogs. The methyl ester’s smaller size may improve cell membrane permeability compared to ethyl analogs .

Comparison with Non-Azepane Heterocycles

Table 2: Cyclic Carboxylates with Varying Ring Sizes
Compound Name Ring Size/Type Key Features Reference
Methyl 4-methyl-2-oxocyclopentanecarboxylate 5-membered (cyclopentane) Additional methyl group increases lipophilicity
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate 6-membered (cyclohexane) Steric hindrance from dimethyl groups slows reactivity
This compound (Target) 7-membered (azepane) Flexible ring; potential for diverse binding modes Inferred

Key Observations :

  • Ring Size Effects: The azepane ring’s larger size (vs.
  • Lipophilicity : Cyclopentane derivatives (e.g., Methyl 4-methyl-2-oxocyclopentanecarboxylate) are more lipophilic due to methyl substituents, whereas the azepane’s nitrogen atom may introduce polar interactions .

Functional Group Variations in Ester Derivatives

Table 3: Impact of Ester and Heteroatom Substitutions
Compound Name Functional Groups Reactivity/Bioactivity Reference
Methyl 2-thioxooxazolidine-4-carboxylate Thioxo group, oxazolidine ring Higher electrophilicity due to sulfur
Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate Pyridine-oxazole hybrid Enhanced enzyme inhibition via π-π stacking
This compound (Target) Azepane ring, ketone, methyl ester Flexible binding to biological targets Inferred

Key Observations :

  • Electrophilic Character : The thioxo group in oxazolidine derivatives increases electrophilicity, whereas the azepane’s ketone may act as a hydrogen-bond acceptor .
  • Hybrid Structures : Pyridine-oxazole hybrids (e.g., ) exhibit distinct bioactivity due to aromatic interactions, contrasting with the azepane’s aliphatic nature.

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